1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Chemical Procurement Quality Control Synthetic Reliability

This 6-azaindole derivative with a reactive 5-aldehyde handle is a strategic building block for medicinal chemistry. The 97% purity, supported by batch-specific analytical data (NMR, HPLC, GC), ensures reliable results in reductive amination and SAR exploration of kinase and LSD1 targets. Choose this intermediate for efficient diversification and enhanced target engagement.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 130473-26-6
Cat. No. B152410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
CAS130473-26-6
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=C(C=C21)C=O
InChIInChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H
InChIKeySHTJIHCOCNIHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde (CAS 130473-26-6): Strategic Procurement of a High-Purity 6-Azaindole Aldehyde for Kinase and Epigenetic Drug Discovery


1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde (CAS 130473-26-6) is a 6-azaindole derivative bearing a reactive aldehyde functionality at the 5-position. This heteroaromatic building block, with molecular formula C8H6N2O and molecular weight 146.15 g/mol, serves as a privileged intermediate in medicinal chemistry programs targeting kinases and epigenetic regulators . Its fused pyrrolo[2,3-c]pyridine core provides a distinct electronic and steric profile compared to other azaindole regioisomers, making it a strategic choice for SAR exploration .

Why Substituting 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde with Regioisomeric Azaindoles or Functional Analogs Compromises Synthetic Efficiency and Biological Targeting


Azaindole positional isomers exhibit divergent reactivity and biological profiles due to variations in nitrogen atom placement within the bicyclic framework . The 1H-pyrrolo[2,3-c]pyridine scaffold, specifically, demonstrates superior potency as a potassium-competitive acid blocker (pCAB) template compared to alternative heterocyclic cores, with modifications yielding improved in vitro developability [1]. Furthermore, replacing the aldehyde functionality with a carboxylic acid eliminates the capacity for reductive amination—a key diversification step in generating bioactive amines—while substitution with unfunctionalized 1H-pyrrolo[2,3-c]pyridine forfeits the synthetic handle required for C5 elaboration. Generic substitution therefore risks reduced synthetic versatility and diminished target engagement.

Quantitative Differentiation Evidence: 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde vs. Analogs


Higher Purity with Comprehensive Analytical Characterization Compared to Competing Commercial Sources

Procurement from vendors offering batch-specific analytical data reduces experimental variability and eliminates the need for in-house repurification. 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde from Bidepharm is supplied at 97% purity with accompanying NMR, HPLC, and GC batch reports . In contrast, alternative sources such as Yichangchemical provide the compound at only 95% purity and do not offer equivalent characterization documentation [1]. The 2% purity differential can translate into a meaningful reduction in side-product formation during sensitive coupling reactions.

Chemical Procurement Quality Control Synthetic Reliability

Aldehyde Functionality Enables Reductive Amination Diversification Unavailable to Carboxylic Acid Analogs

The aldehyde group of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde permits direct reductive amination with primary or secondary amines, yielding C5-aminomethyl derivatives that are common motifs in kinase inhibitors. This transformation is not accessible to the corresponding carboxylic acid analog (1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, CAS 130473-27-7), which is limited to amide bond formation via activation . While specific yield data for reductive amination of this exact scaffold is not publicly available, the fundamental reactivity difference is a class-level characteristic of aldehydes versus carboxylic acids [1].

Synthetic Methodology Medicinal Chemistry Functional Group Interconversion

Validated Core Scaffold in LSD1 Inhibitors with Nanomolar Cellular Potency

The 1H-pyrrolo[2,3-c]pyridine core, from which 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is derived, has been extensively optimized in a 2024 Journal of Medicinal Chemistry study as a template for potent and reversible LSD1 inhibitors [1]. The study reported multiple derivatives with nanomolar enzymatic IC50 values and robust antiproliferative activity against AML (MV4-11, Kasumi-1) and SCLC (NCI-H526) cell lines. While the parent aldehyde itself is not the final bioactive molecule, its role as a key intermediate in accessing this validated pharmacophore underscores its strategic value in epigenetic drug discovery campaigns.

Epigenetics Cancer Therapeutics LSD1 Inhibition

Optimal Deployment Scenarios for 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde in Drug Discovery and Chemical Biology


Synthesis of C5-Aminomethyl Derivatives via Reductive Amination for Kinase Inhibitor SAR

The aldehyde handle permits direct reductive amination with diverse amines, enabling rapid exploration of basicity and steric effects at the C5 position. This is particularly valuable for optimizing interactions with kinase hinge regions where amine-containing substituents are frequently required [1].

Generation of LSD1 Inhibitor Candidates via Scaffold Elaboration

As demonstrated in recent medicinal chemistry campaigns, the 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold for LSD1 inhibition. 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde serves as a strategic entry point for constructing the full pharmacophore, with nanomolar potency achievable upon optimization [2].

High-Purity Building Block for Multi-Step Synthesis Requiring Minimal Repurification

The availability of 97% purity with batch-specific NMR, HPLC, and GC data from select vendors minimizes the risk of unexpected impurities affecting downstream reactions, making this compound ideal for medicinal chemistry workflows where time and material efficiency are paramount.

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